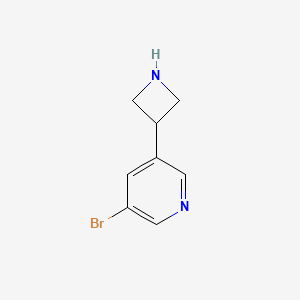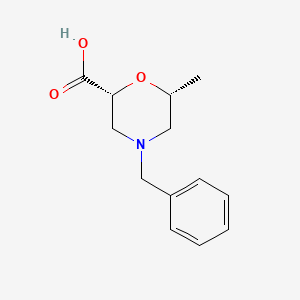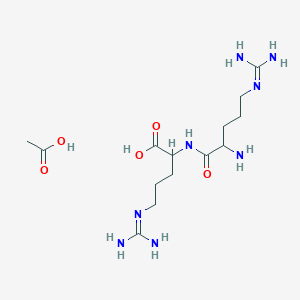
H-DL-Arg-DL-Arg-OH.CH3CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-DL-Arg-DL-Arg-OH.CH3CO2H is a synthetic peptide consisting of two arginine residues Arginine is an amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-OH.CH3CO2H involves the coupling of two arginine residues. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of the first arginine residue is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxyl group reacts with the amino group of the second arginine residue to form a peptide bond.
Deprotection: The protecting groups on the amino and carboxyl groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity.
化学反応の分析
Types of Reactions
H-DL-Arg-DL-Arg-OH.CH3CO2H: can undergo various chemical reactions, including:
Oxidation: The guanidinium group in arginine can be oxidized to form urea derivatives.
Reduction: The compound can be reduced to form simpler amino acid derivatives.
Substitution: The amino groups in arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives and other oxidized products.
Reduction: Simpler amino acid derivatives.
Substitution: Various substituted arginine derivatives.
科学的研究の応用
H-DL-Arg-DL-Arg-OH.CH3CO2H: has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and amino acid interactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Utilized in the production of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of H-DL-Arg-DL-Arg-OH.CH3CO2H involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to immune response, wound healing, and protein synthesis.
類似化合物との比較
H-DL-Arg-DL-Arg-OH.CH3CO2H: can be compared with other similar compounds, such as:
L-Arginine: A naturally occurring amino acid with similar biological functions.
DL-Arginine: A racemic mixture of D- and L-arginine with similar properties.
H-DL-Arg-OH: A simpler derivative with one arginine residue.
Uniqueness: : The presence of two arginine residues in This compound
特性
分子式 |
C14H30N8O5 |
|---|---|
分子量 |
390.44 g/mol |
IUPAC名 |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H26N8O3.C2H4O2/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17;1-2(3)4/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19);1H3,(H,3,4) |
InChIキー |
XIKSRTKHBIGOMS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
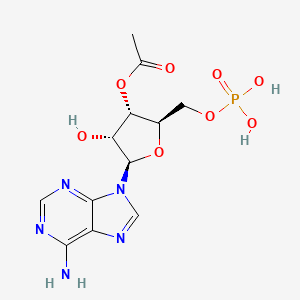
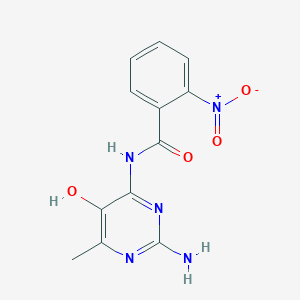



![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
